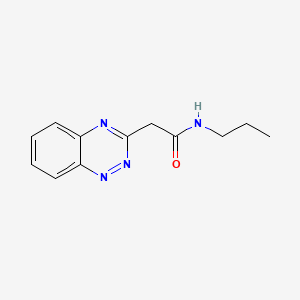
N-Propyl-1,2,4-benzotriazine-3-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Propyl-1,2,4-benzotriazine-3-acetamide can be achieved through various synthetic routes. One common method involves the cyclization of N-protected (2-acylamino)arylhydrazines . This process typically requires the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand . The reaction conditions often involve in situ oxidation in the presence of copper (I) ions and oxygen, followed by treatment with trifluoroacetic acid (TFA) to yield the desired benzotriazine derivative .
Chemical Reactions Analysis
N-Propyl-1,2,4-benzotriazine-3-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzotriazine N-oxides, while reduction reactions can produce benzotriazine derivatives with different functional groups .
Scientific Research Applications
N-Propyl-1,2,4-benzotriazine-3-acetamide has a wide range of scientific research applications. In medicinal chemistry, benzotriazine derivatives have shown potential as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative agents . These compounds have also been explored for their use as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Additionally, benzotriazine derivatives have been studied for their potential as plant growth regulators and choleretic agents .
Mechanism of Action
The mechanism of action of N-Propyl-1,2,4-benzotriazine-3-acetamide involves its interaction with various molecular targets and pathways. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These interactions enable the compound to exert its biological effects, such as inhibiting the growth of cancer cells or preventing microbial infections .
Comparison with Similar Compounds
N-Propyl-1,2,4-benzotriazine-3-acetamide can be compared with other benzotriazine derivatives, such as benzotriazole and its various substituted forms . While all these compounds share a common benzotriazine scaffold, their unique substituents confer different chemical and biological properties . For example, some benzotriazine derivatives may exhibit stronger anticancer activity, while others may be more effective as corrosion inhibitors . The specific properties of this compound make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
80722-72-1 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(1,2,4-benzotriazin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C12H14N4O/c1-2-7-13-12(17)8-11-14-9-5-3-4-6-10(9)15-16-11/h3-6H,2,7-8H2,1H3,(H,13,17) |
InChI Key |
WBVJMTOKNDAGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=NC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
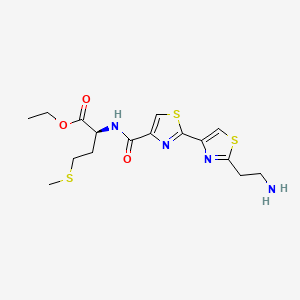
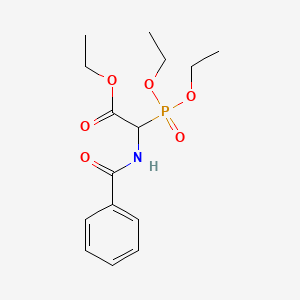
![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)

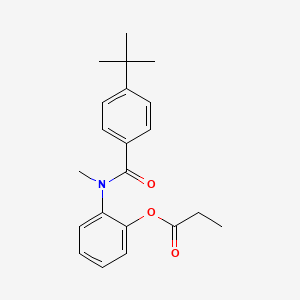
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
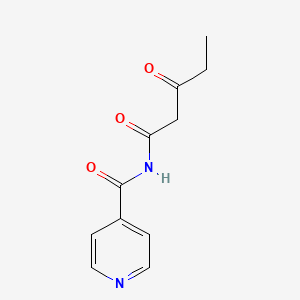
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)

